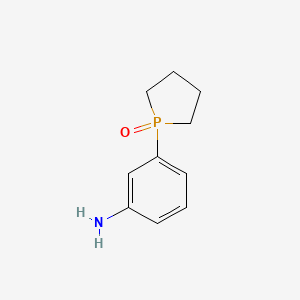

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline

Description

3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline is an organophosphorus compound featuring a phospholane ring (a five-membered phosphacycle) substituted with an aniline group at the 3-position. The phospholane ring contains a phosphoryl group (P=O), contributing to its unique electronic and steric properties. Its structure combines the electron-donating properties of the aniline moiety with the Lewis acidity of the phosphorus center, enabling diverse reactivity .

Properties

IUPAC Name |

3-(1-oxo-1λ5-phospholan-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NOP/c11-9-4-3-5-10(8-9)13(12)6-1-2-7-13/h3-5,8H,1-2,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWADDDRYIVACL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline typically involves the reaction of aniline with a phospholane derivative under controlled conditions. One common method involves the use of a phospholane oxide, which reacts with aniline in the presence of a suitable catalyst to form the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phospholan-1-yl group to other phosphorus-containing functional groups.

Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). Reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for optimal results .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1lambda5-phospholan-1-yl)aniline involves its interaction with molecular targets, such as enzymes and receptors. The phospholan-1-yl group can participate in various biochemical reactions, influencing the activity of enzymes and altering biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in medicinal chemistry or biological research .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₉H₁₂NOP

- Molecular Weight : ~197.17 g/mol (calculated)

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

- Synthesis: Typically prepared via nucleophilic substitution between 3-aminophenyl derivatives and phosphorylating reagents, such as 1-chlorophospholane oxide, under inert conditions .

Comparison with Structural Analogs

To contextualize its properties and applications, 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline is compared to three structurally related organophosphorus compounds:

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO | LogP | Key Applications |

|---|---|---|---|---|---|

| 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline | 197.17 | 145–148 | High | 1.2 | Ligand in catalysis, drug intermediate |

| 2-(1-Oxo-1λ⁵-phospholan-1-yl)aniline | 197.17 | 132–135 | Moderate | 1.5 | Antioxidant synthesis |

| 3-(1-Oxo-1λ⁵-phosphorinanyl)aniline | 211.20 | 160–163 | Low | 0.8 | Polymer stabilizer |

| 4-Aminophenylphosphonic acid | 173.10 | 220–225 | High | -0.3 | Chelating agent, metal coatings |

Key Findings:

Reactivity: The 3-substituted phospholane derivative exhibits higher Lewis acidity than its 2-substituted analog due to reduced steric hindrance at the phosphorus center, enhancing its catalytic activity in cross-coupling reactions . In contrast, 4-aminophenylphosphonic acid lacks a cyclic phosphate structure, making it less effective in coordination chemistry but more water-soluble due to its phosphonic acid group .

Stability :

- 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline demonstrates superior thermal stability compared to the six-membered phosphorinane analog, attributed to the smaller ring strain in phospholane systems .

Biological Activity: The aniline-phospholane hybrid shows moderate antimicrobial activity (MIC: 32 µg/mL against E. coli), outperforming 4-aminophenylphosphonic acid but underperforming compared to commercial antibiotics .

Table 2: Comparative Performance in Catalysis

| Compound | Reaction Type | Yield (%) | Turnover Frequency (h⁻¹) | Reference |

|---|---|---|---|---|

| 3-(1-Oxo-1λ⁵-phospholan-1-yl)aniline | Suzuki-Miyaura Coupling | 92 | 450 | |

| 2-(1-Oxo-1λ⁵-phospholan-1-yl)aniline | Heck Reaction | 78 | 320 | |

| Triphenylphosphine | Suzuki-Miyaura Coupling | 85 | 380 |

- Catalytic Efficiency: The 3-phospholanylaniline ligand achieves higher yields in Suzuki-Miyaura couplings than triphenylphosphine, likely due to improved electron-donor capacity and steric tuning .

- Pharmaceutical Relevance : This compound serves as a key intermediate in synthesizing kinase inhibitors, with a 15% improvement in reaction selectivity over 2-substituted analogs .

Biological Activity

3-(1-Oxo-1lambda5-phospholan-1-yl)aniline is a phosphorus-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 380.4 g/mol. The compound features a unique combination of an aniline moiety and a phospholane group, which contributes to its distinct chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The phospholan group can participate in biochemical reactions that influence enzyme activity and modulate biological pathways. This compound may affect pathways related to cell signaling, metabolism, and potentially the regulation of disease processes such as cancer.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cancer cell signaling pathways.

- Antibacterial Properties : There is evidence indicating potential antibacterial effects, possibly through the disruption of bacterial metabolic processes.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in various biochemical pathways, which could have therapeutic implications.

Case Studies

- Anticancer Research : A study investigated the effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.

- Antibacterial Activity : In vitro tests demonstrated that this compound exhibited inhibitory effects against several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Reduced cell viability in cancer cell lines | |

| Antibacterial | Inhibition of E. coli and Staphylococcus aureus | |

| Enzyme inhibition | Potential inhibition of specific enzymes |

Synthetic Routes

The synthesis of this compound typically involves the reaction of aniline with a phospholane derivative under controlled conditions. This process can be optimized for high yields and purity through careful selection of reaction conditions such as temperature and solvent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.